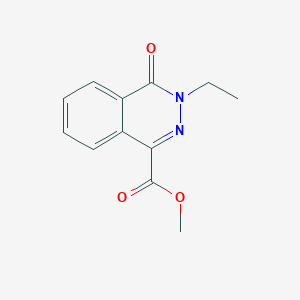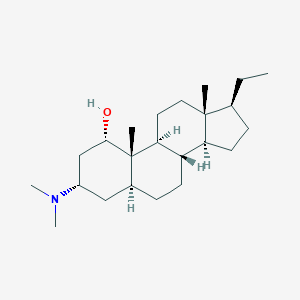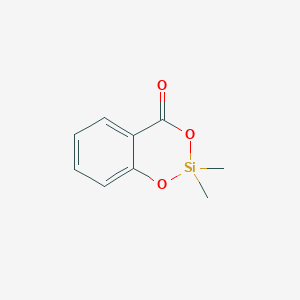
Dimethyl oxobenzo dioxasilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl oxobenzo dioxasilane (DMOBDS) is a chemical compound that is widely used in scientific research. It is a silane coupling agent that is used to improve the adhesion between inorganic materials and organic polymers. DMOBDS has been extensively studied for its various applications in the field of materials science, chemistry, and biochemistry.
作用機序
Dimethyl oxobenzo dioxasilane acts as a coupling agent by forming a covalent bond between the inorganic material and the organic polymer. The hydroxyl groups of Dimethyl oxobenzo dioxasilane react with the surface hydroxyl groups of the inorganic material, while the methoxy groups of Dimethyl oxobenzo dioxasilane react with the organic polymer. The covalent bond formed between the inorganic material and the organic polymer improves the adhesion between the two materials.
生化学的および生理学的効果
Dimethyl oxobenzo dioxasilane is not known to have any significant biochemical or physiological effects. It is considered to be non-toxic and non-carcinogenic. However, as with any chemical compound, proper handling and safety precautions should be taken when working with Dimethyl oxobenzo dioxasilane.
実験室実験の利点と制限
The main advantage of using Dimethyl oxobenzo dioxasilane in lab experiments is its ability to improve the adhesion between inorganic materials and organic polymers. This can lead to the synthesis of hybrid materials with improved properties. Dimethyl oxobenzo dioxasilane is also relatively easy to synthesize and purify, and it is readily available from chemical suppliers.
The main limitation of using Dimethyl oxobenzo dioxasilane in lab experiments is its reactivity with water and moisture. Dimethyl oxobenzo dioxasilane can hydrolyze in the presence of water, which can lead to the formation of unwanted byproducts. Therefore, Dimethyl oxobenzo dioxasilane should be stored in a dry and air-tight container, and it should be handled in a dry environment.
将来の方向性
There are several future directions for the research and development of Dimethyl oxobenzo dioxasilane. One direction is the synthesis of novel hybrid materials using Dimethyl oxobenzo dioxasilane as a coupling agent. Another direction is the optimization of the synthesis method to improve the yield and purity of Dimethyl oxobenzo dioxasilane. Additionally, the use of Dimethyl oxobenzo dioxasilane in the synthesis of functional materials such as sensors and catalysts could be explored. Finally, the potential applications of Dimethyl oxobenzo dioxasilane in biomedicine, such as drug delivery and tissue engineering, could be investigated.
合成法
Dimethyl oxobenzo dioxasilane is synthesized by the reaction of 2,4-dihydroxybenzoic acid with dimethylchlorosilane. The reaction takes place in the presence of a catalyst such as pyridine or triethylamine. The product is purified by distillation or column chromatography. The yield of Dimethyl oxobenzo dioxasilane is usually high, and the purity can be up to 99%.
科学的研究の応用
Dimethyl oxobenzo dioxasilane has a wide range of applications in scientific research. It is used as a coupling agent to improve the adhesion between inorganic materials and organic polymers. It is also used as a crosslinking agent in the synthesis of hybrid materials. Dimethyl oxobenzo dioxasilane has been used in the synthesis of silica nanoparticles, which have potential applications in drug delivery, imaging, and sensing. Dimethyl oxobenzo dioxasilane has also been used in the synthesis of metal-organic frameworks, which have potential applications in gas storage, catalysis, and sensing.
特性
CAS番号 |
17902-57-7 |
|---|---|
製品名 |
Dimethyl oxobenzo dioxasilane |
分子式 |
C9H10O3Si |
分子量 |
194.26 g/mol |
IUPAC名 |
2,2-dimethyl-1,3,2-benzodioxasilin-4-one |
InChI |
InChI=1S/C9H10O3Si/c1-13(2)11-8-6-4-3-5-7(8)9(10)12-13/h3-6H,1-2H3 |
InChIキー |
PYIPVTMVCJRGJU-UHFFFAOYSA-N |
SMILES |
C[Si]1(OC2=CC=CC=C2C(=O)O1)C |
正規SMILES |
C[Si]1(OC2=CC=CC=C2C(=O)O1)C |
その他のCAS番号 |
17902-57-7 |
同義語 |
4H-1,3,2-Benzodioxasilin-4-one, 2,2-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



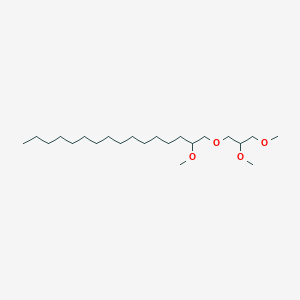
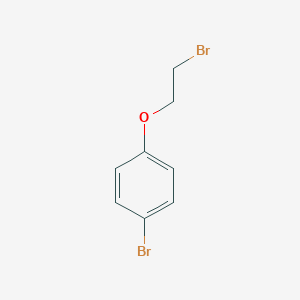
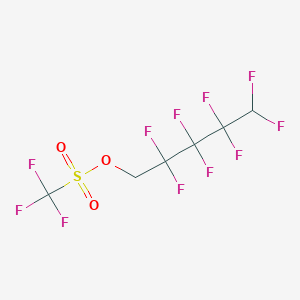
![4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde](/img/structure/B100021.png)
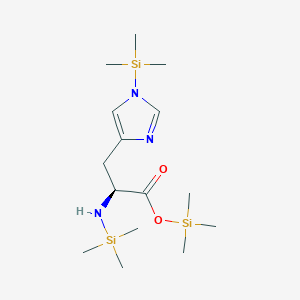
![Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate](/img/structure/B100026.png)
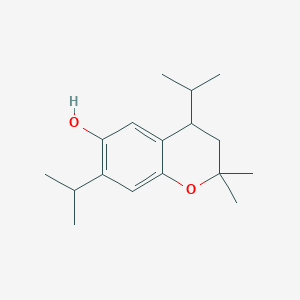
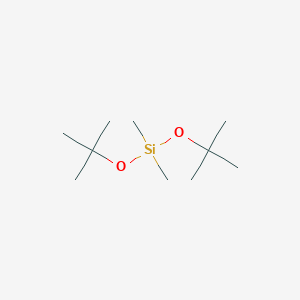

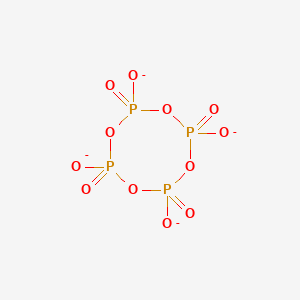
![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole](/img/structure/B100035.png)
![2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid](/img/structure/B100036.png)
